

chemical and physical properties of sulfosulfuron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfosulfuron**

Cat. No.: **B120094**

[Get Quote](#)

Sulfosulfuron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of the herbicide **sulfosulfuron**. It includes detailed data on its core characteristics, standardized experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties of Sulfosulfuron

Sulfosulfuron is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and grasses in various crops.^{[1][2]} Its efficacy is rooted in its specific chemical and physical characteristics that govern its environmental fate and biological activity. A summary of these properties is presented below.

Table 1: Chemical Identity of Sulfosulfuron

Identifier	Value	Reference
IUPAC Name	1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea	[3]
CAS Name	N-[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide	[4]
CAS Number	141776-32-1	[3][4][5][6][7][8][9]
Molecular Formula	C ₁₆ H ₁₈ N ₆ O ₇ S ₂	[3][5][6][7][8][10][11][12]
Molecular Weight	470.48 g/mol	[3][4][5][6][7][8][11][12]
Synonyms	MON 37500, Maverick, Sundance	[3][4]

Table 2: Physical and Chemical Properties of Sulfosulfuron

Property	Value	Conditions	Reference
Appearance	White, odorless crystals	-	[3][4][5]
Melting Point	201.1 - 201.7 °C	-	[3][4][13]
Boiling Point	Decomposes before boiling	-	
Vapor Pressure	3.1×10^{-5} mPa	20 °C	[3][13]
	8.8×10^{-5} mPa	25 °C	[3][13]
Water Solubility	17.6 mg/L	pH 5, 20 °C	[4][13]
	1627 mg/L	pH 7, 20 °C	[4][13]
	482 mg/L	pH 9, 20 °C	[4][13]
Solubility in Organic Solvents (g/L at 20°C)			
Acetone	0.71	[3][13]	
Dichloromethane	4.35	[3][13]	
Ethyl acetate	1.01	[3][13]	
Methanol	0.33	[3][13]	
Xylene	0.16	[3][13]	
Heptane	<0.01	[3][13]	
Octanol-Water Partition Coefficient (log K _{ow})			
	0.73	pH 5	[3]
-0.77	pH 7	[3][10]	
-1.44	pH 9	[3]	
pKa	3.51	-	[3]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the standard for these measurements.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[\[14\]](#) [\[15\]](#)[\[16\]](#) For a crystalline solid like **sulfosulfuron**, the capillary tube method is commonly employed.

- Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.
- Apparatus: Melting point apparatus with a heating block or liquid bath, capillary tubes, thermometer.
- Procedure:
 - A small amount of dry, powdered **sulfosulfuron** is introduced into a capillary tube, which is then sealed at one end.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a steady rate.
 - The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Vapor Pressure (OECD Guideline 104)

Given the low vapor pressure of **sulfosulfuron**, the gas saturation method or the Knudsen effusion method are suitable.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)

- Principle (Gas Saturation Method): A stream of inert gas is passed over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.
- Apparatus: Gas saturation apparatus, including a thermostatically controlled chamber, a carrier gas supply, and a system for trapping and quantifying the vaporized substance.
- Procedure:
 - A sample of **sulfosulfuron** is placed in the saturation chamber, maintained at a constant temperature.
 - A controlled flow of an inert gas (e.g., nitrogen) is passed over the sample for a known period.
 - The vaporized **sulfosulfuron** is trapped from the gas stream using a suitable sorbent or a cold trap.
 - The amount of trapped **sulfosulfuron** is quantified using an appropriate analytical method (e.g., HPLC).
 - The vapor pressure is calculated from the amount of substance vaporized, the volume of gas passed, and the temperature.

Water Solubility (OECD Guideline 105)

The flask method is appropriate for substances with solubilities in the range of **sulfosulfuron**.

[8][10][11][17]

- Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the saturated aqueous solution is then determined.
- Apparatus: Flasks with stoppers, a constant temperature bath or shaker, filtration or centrifugation equipment, and an analytical instrument for quantification.
- Procedure:

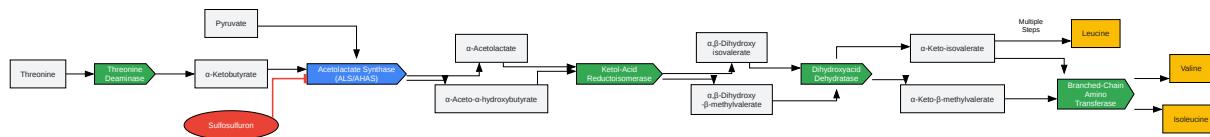
- An excess amount of **sulfosulfuron** is added to a known volume of water in a flask.
- The flask is agitated in a constant temperature bath until equilibrium is reached.
- The solution is then filtered or centrifuged to remove undissolved solid.
- The concentration of **sulfosulfuron** in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).
- This procedure is repeated at different pH values to determine the pH-dependent solubility.

Octanol-Water Partition Coefficient (OECD Guideline 107 or 117)

The shake-flask method (OECD 107) is a traditional approach, while the HPLC method (OECD 117) is a faster, indirect method.[\[3\]](#)[\[18\]](#)

- Principle (Shake-Flask Method): The substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.
- Apparatus: Separatory funnels, mechanical shaker, centrifuge, and analytical instrumentation.
- Procedure:
 - A solution of **sulfosulfuron** is prepared in either n-octanol or water.
 - This solution is placed in a separatory funnel with the other solvent (water or n-octanol, respectively).
 - The funnel is shaken until equilibrium is reached, and then the phases are separated by centrifugation if necessary.
 - The concentration of **sulfosulfuron** in both the n-octanol and water phases is determined.
 - The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The log K_{ow} is then reported. This is performed at various pH

values.

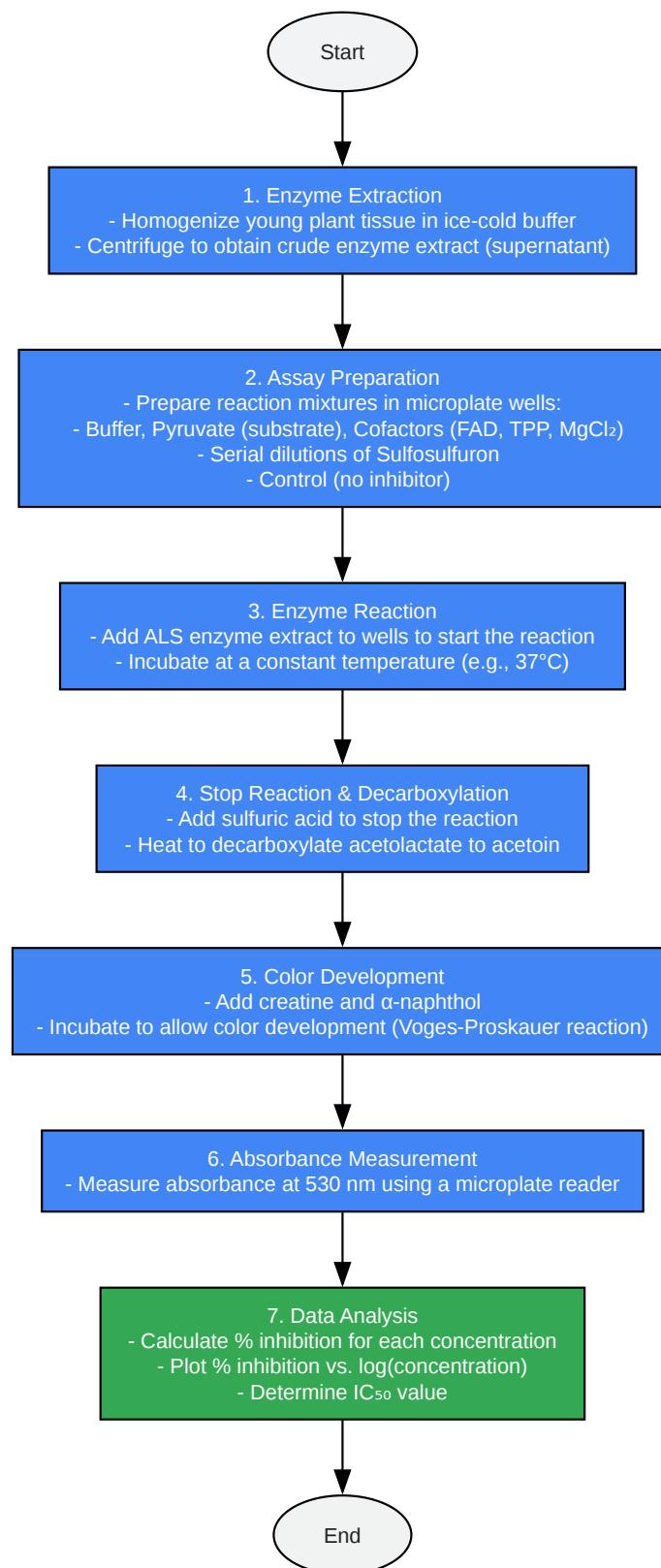

Dissociation Constant (pKa) (OECD Guideline 112)

The titration method is a common and straightforward approach for determining the pKa of ionizable substances like **sulfosulfuron**.

- Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure:
 - A known amount of **sulfosulfuron** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 - The pH of the solution is recorded after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted.
 - The pKa is determined from the pH at the point where half of the **sulfosulfuron** has been neutralized.

Mechanism of Action and Signaling Pathway

Sulfosulfuron is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][2]} This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.^[1] By inhibiting ALS, **sulfosulfuron** disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.^{[1][2]}



[Click to download full resolution via product page](#)

Caption: Branched-Chain Amino Acid Biosynthesis Pathway and **Sulfosulfuron** Inhibition.

Experimental Workflow: In Vitro ALS Enzyme Inhibition Assay

The following workflow outlines the key steps to determine the inhibitory effect of a compound like **sulfosulfuron** on the activity of the ALS enzyme extracted from plant tissue.^[3]

[Click to download full resolution via product page](#)

Caption: Workflow for Determining the IC_{50} of **Sulfosulfuron** on ALS Enzyme Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. benchchem.com [benchchem.com]
- 4. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 5. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. horizonepublishing.com [horizonepublishing.com]
- 9. A Detailed Guide to Recording and Analyzing *Arabidopsis thaliana* Leaf Surface Potential Dynamics Elicited by Mechanical Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alsglobal.com [alsglobal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [chemical and physical properties of sulfosulfuron]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120094#chemical-and-physical-properties-of-sulfosulfuron>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com